molecular formula C19H26O5 B8249541 Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-

Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-

Cat. No.: B8249541
M. Wt: 334.4 g/mol
InChI Key: OMQCWEJQYPUGJG-HGOAFWEXSA-N
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Description

Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-, also known as rubrosterone, is a steroidal compound with the molecular formula C19H26O5. It is characterized by the presence of three hydroxyl groups at positions 2, 3, and 14, and a double bond at the 7th position of the androstane skeleton. This compound is of interest due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- typically involves multi-step organic reactions starting from simpler steroidal precursors. One common approach is the hydroxylation of androstane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation to introduce hydroxyl groups at desired positions. Enzymes like cytochrome P450 monooxygenases can be employed to achieve specific hydroxylation patterns. These methods are advantageous due to their specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex steroidal molecules.

    Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of steroidal drugs and as a biochemical reagent.

Mechanism of Action

The mechanism of action of Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of enzymes involved in steroid metabolism, thereby influencing various physiological processes. The pathways involved include the regulation of gene expression and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androst-7-ene-6,17-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- is unique due to its specific hydroxylation pattern and the presence of a double bond at the 7th position. These structural features confer distinct biological activities and make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13S)-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQCWEJQYPUGJG-HGOAFWEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C1(CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101029773
Record name Rubrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19466-41-2
Record name Rubrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019466412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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